molecular formula C13H20N2 B2849916 4-Methyl-N-(2-methylcyclohexyl)pyridin-2-amine CAS No. 1247918-01-9

4-Methyl-N-(2-methylcyclohexyl)pyridin-2-amine

Cat. No. B2849916
CAS RN: 1247918-01-9
M. Wt: 204.317
InChI Key: KNYJDTTTYSJJIA-UHFFFAOYSA-N
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Description

This compound is likely an organic molecule that contains a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom. The “4-Methyl” indicates a methyl group (-CH3) attached to the 4th carbon of the pyridine ring. The “N-(2-methylcyclohexyl)” suggests a 2-methylcyclohexyl group attached to the nitrogen atom of the pyridine ring .


Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of a 4-methylpyridin-2-amine with a 2-methylcyclohexyl halide in the presence of a base . This is a type of nucleophilic substitution reaction where the amine group on the pyridine ring attacks the electrophilic carbon on the cyclohexyl halide .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyridine ring substituted with a methyl group at the 4th position and a 2-methylcyclohexyl group attached to the nitrogen . The exact geometry and conformation could be determined using techniques such as X-ray crystallography .


Chemical Reactions Analysis

Amines, like the one in this compound, are known to undergo a variety of chemical reactions. They can act as nucleophiles in substitution reactions, bases in acid-base reactions, and ligands in coordination chemistry . The exact reactions that this specific compound would undergo would depend on the reaction conditions and the other reactants present.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. It’s likely to be a solid at room temperature . Its solubility would depend on the solvent used. As an organic compound, it’s likely to be soluble in organic solvents .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. If it’s intended to be a drug, it would interact with biological targets in the body to exert its effects . If it’s intended to be a catalyst or a ligand, it would participate in chemical reactions .

Safety and Hazards

Like all chemicals, this compound should be handled with care. It’s important to use appropriate personal protective equipment and follow safe laboratory practices when handling this compound .

Future Directions

The future research directions for this compound could involve studying its potential applications. For example, it could be studied for its potential use as a pharmaceutical drug, a catalyst, a ligand for metal ions, or a building block for more complex molecules .

properties

IUPAC Name

4-methyl-N-(2-methylcyclohexyl)pyridin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2/c1-10-7-8-14-13(9-10)15-12-6-4-3-5-11(12)2/h7-9,11-12H,3-6H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNYJDTTTYSJJIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCC1NC2=NC=CC(=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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